molecular formula C23H17NO4 B340322 Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B340322
M. Wt: 371.4 g/mol
InChI Key: YRKNPSJLNAOHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a benzyl group, a 4-methylphenyl group, and a 1,3-dioxo-5-isoindolinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of benzyl chloride with 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential antimicrobial agent .

Comparison with Similar Compounds

  • Benzylphenyl sulfide
  • 4-methylbenzyl sulfide
  • Di(4-methylphenyl) sulfide

Comparison: Compared to these similar compounds, Benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its isoindolinecarboxylate moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy as an antimicrobial agent .

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

benzyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H17NO4/c1-15-7-10-18(11-8-15)24-21(25)19-12-9-17(13-20(19)22(24)26)23(27)28-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3

InChI Key

YRKNPSJLNAOHQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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